4'-Nitro-4-(methoxymethoxy)biphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

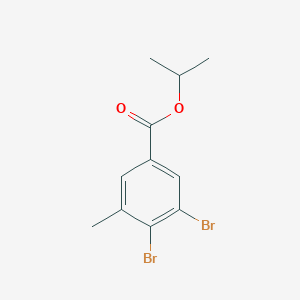

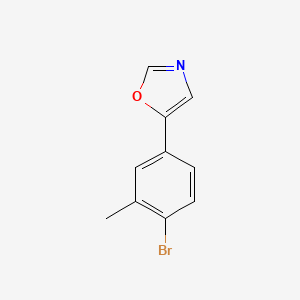

4’-Nitro-4-(methoxymethoxy)biphenyl is a chemical compound with the IUPAC name 4-(methoxymethoxy)-4’-nitro-1,1’-biphenyl . It has a molecular weight of 259.26 . The compound is a solid at room temperature and should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for 4’-Nitro-4-(methoxymethoxy)biphenyl is 1S/C14H13NO4/c1-18-10-19-14-8-4-12(5-9-14)11-2-6-13(7-3-11)15(16)17/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

4’-Nitro-4-(methoxymethoxy)biphenyl is a solid at room temperature . It has a molecular weight of 259.26 . The compound should be stored at 2-8°C .Wirkmechanismus

4'-Nitro-4-(methoxymethoxy)biphenyl is known to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. This compound binds to the active site of the enzyme and prevents it from catalyzing the synthesis of melanin, thus resulting in decreased melanin production. This mechanism of action is thought to explain the potential application of this compound as a skin whitening agent.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, this compound has been shown to inhibit the production of reactive oxygen species, which could potentially have beneficial effects on the skin. This compound has also been shown to have anti-inflammatory effects, which could potentially be beneficial in the treatment of various skin disorders.

Vorteile Und Einschränkungen Für Laborexperimente

4'-Nitro-4-(methoxymethoxy)biphenyl has several advantages for use in laboratory experiments. It is a highly versatile compound, which can be used as a building block for the synthesis of various derivatives and analogs. In addition, it is relatively stable and has low toxicity, making it a safe and effective probe for studying the structure and function of proteins and other biological molecules.

However, this compound also has several limitations for use in laboratory experiments. It is not very soluble in water, which can limit its application in certain types of experiments. In addition, this compound is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.

Zukünftige Richtungen

4'-Nitro-4-(methoxymethoxy)biphenyl has potential applications in various scientific research fields and has been studied for its potential use as a skin whitening agent. Future research could focus on the development of more effective and stable derivatives and analogs of this compound for use in various scientific research applications. In addition, further research could focus on evaluating the potential toxicity of this compound and its derivatives and analogs, as well as on exploring the potential therapeutic applications of this compound. Finally, research could focus on the development of new methods for the synthesis of this compound and its derivatives and analogs.

Synthesemethoden

4'-Nitro-4-(methoxymethoxy)biphenyl can be synthesized from 4-nitrobenzaldehyde and 4-methoxybutyric acid in two steps. In the first step, 4-nitrobenzaldehyde is reacted with 4-methoxybutyric acid in the presence of an acid catalyst to form 4-nitro-4-(methoxymethoxy)biphenyl. In the second step, the product is treated with a reducing agent such as sodium borohydride to reduce the nitro group to a hydroxy group, thus yielding the final product.

Wissenschaftliche Forschungsanwendungen

4'-Nitro-4-(methoxymethoxy)biphenyl has been studied for its potential use in scientific research fields. It has been used as a building block for the synthesis of various derivatives and analogs, and has been used as a probe for studying the structure and function of proteins and other biological molecules. This compound has also been used as a model compound for studying the effects of nitroaromatic compounds on the environment and for evaluating the potential toxicity of nitroaromatic compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-19-14-8-4-12(5-9-14)11-2-6-13(7-3-11)15(16)17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGFAXIHMMNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.